Product packaging for 3,5-Bis(trifluoromethyl)benzylboronic acid(Cat. No.:CAS No. 1451393-52-4)

3,5-Bis(trifluoromethyl)benzylboronic acid

Cat. No.: B1426066
CAS No.: 1451393-52-4
M. Wt: 271.95 g/mol
InChI Key: REMKPLMTAFTLPK-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzylboronic acid (CAS: 1451393-52-4) is a high-purity boronic acid derivative of significant interest in modern organic synthesis and drug discovery. With a molecular formula of C 9 H 7 BF 6 O 2 and a molecular weight of 271.95 g/mol, this compound is characterized by its high purity of ≥98% . It is typically supplied as a solid and should be stored sealed in a dry environment, preferably at 2-8°C . The primary research value of this compound lies in its role as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is fundamental for the formation of carbon-carbon bonds, allowing for the introduction of the electron-deficient 3,5-bis(trifluoromethyl)benzyl fragment into more complex molecular architectures. The presence of two strong electron-withdrawing trifluoromethyl groups makes this reagent particularly valuable for creating compounds with enhanced metabolic stability, lipophilicity, and membrane permeability—properties highly sought after in medicinal chemistry and agrochemical research . The benzylboronic acid functional group provides a reactive handle for chemists to efficiently construct diverse biaryl and alkyl-aryl structures under mild conditions. Safety and Handling: This compound is for Research and Development Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn. The safety data indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Users should refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BF6O2 B1426066 3,5-Bis(trifluoromethyl)benzylboronic acid CAS No. 1451393-52-4

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF6O2/c11-8(12,13)6-1-5(4-10(17)18)2-7(3-6)9(14,15)16/h1-3,17-18H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKPLMTAFTLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196889
Record name Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-52-4
Record name Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzylboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)benzylboronic acid primarily undergoes:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation reactions.

    Benzyl Alcohol Derivatives: Formed through reduction reactions.

Scientific Research Applications

Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions
One of the primary applications of 3,5-bis(trifluoromethyl)benzylboronic acid is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. These reactions facilitate the formation of carbon-carbon bonds between the boronic acid moiety and various organic fragments, enabling the synthesis of complex molecules with tailored properties.

Table 1: Key Cross-Coupling Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki-MiyauraCoupling with aryl halides to form biaryl compounds
NegishiReaction with organozinc reagents for C-C bond formation
Buchwald-HartwigCoupling with amines to form aryl amines

Pharmaceutical Applications

Synthesis of Therapeutic Agents
this compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Notably, it has been utilized in the preparation of neurokinin-1 receptor antagonists, which are potential therapeutic agents for various conditions including pain management and anxiety disorders .

Case Study: Neurokinin-1 Receptor Antagonists

  • Objective: Develop efficient synthetic routes for neurokinin-1 receptor antagonists.
  • Methodology: Use this compound in palladium-catalyzed reactions to introduce aryl groups into key intermediates.
  • Outcome: Improved yields and scalability for industrial applications .

Material Science

Synthesis of Functionalized Polymers
The compound has been explored for its ability to functionalize polymers through boronic acid chemistry. This includes the creation of polymeric materials with enhanced thermal stability and chemical resistance due to the incorporation of trifluoromethyl groups .

Biological Studies

Antimicrobial Activity
Recent studies have reported the synthesis of pyrazole derivatives using this compound as a building block. These derivatives have shown promising antimicrobial activity against drug-resistant bacteria, making them potential candidates for new antibiotic therapies .

Table 2: Antimicrobial Studies Involving Derivatives

Compound TypeActivity AgainstMinimum Inhibitory Concentration (MIC)
Pyrazole DerivativesStaphylococcus aureus1 µg/mL
Other Bacterial StrainsVariousVaries

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Structurally Related Boronic Acids

Mono-Trifluoromethyl-Substituted Boronic Acids
  • (4-Trifluoromethylphenyl)boronic acid (CAS: 1423-26-3) and (3-trifluoromethylphenyl)boronic acid (CAS: 864759-67-1)
    • Molecular Weight : ~180–200 g/mol (lower than 257.93 g/mol due to a single -CF₃ group)
    • Reactivity : Reduced electron-withdrawing effects compared to the bis-CF₃ analog, leading to slower reaction kinetics in cross-couplings .
    • Applications : Primarily used in simpler Suzuki reactions for agrochemicals .
Halogenated Derivatives
  • 3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid (CAS: 1451393-23-9)
    • Molecular Weight : 336.82 g/mol
    • Key Difference : Incorporates a bromine atom at the 2-position, which can act as a leaving group in nucleophilic substitutions. However, this compound is discontinued, likely due to synthetic challenges or instability .
Difluoro/Alkoxy-Substituted Analogs
  • (3,5-Difluoro-4-propoxyphenyl)boronic acid (CAS: 2096331-43-8)
    • Molecular Weight : 216.02 g/mol
    • Key Difference : Replaces -CF₃ groups with fluorine and propoxy (-OPr) substituents. The reduced electron-withdrawing effects lower acidity (pKa ~8–9 vs. ~7 for bis-CF₃) and alter solubility in polar solvents .

Functional Group Variants

A. 3,5-Bis(trifluoromethyl)benzoic Acid (CAS: 725-89-3)
  • Molecular Weight : 258.12 g/mol
  • Key Difference : Replaces the boronic acid (-B(OH)₂) group with a carboxylic acid (-COOH).
  • Applications : Used in esterifications and as a corrosion inhibitor, unlike the boronic acid’s role in cross-couplings .
  • Thermal Properties : Melting point 140–144°C, significantly lower than the boronic acid derivative .
3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
  • Molecular Weight : 313.52 g/mol
  • Key Difference : A sulfonyl chloride (-SO₂Cl) group instead of -B(OH)₂.
  • Applications : Acts as a leaving group in nucleophilic substitutions, contrasting with the boronic acid’s role as a coupling partner .

Biological Activity

3,5-Bis(trifluoromethyl)benzylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique trifluoromethyl groups, which enhance its reactivity and selectivity towards biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

  • IUPAC Name : 2-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C15H17BF6O2
  • Molecular Weight : 354.10 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a reversible inhibitor of certain enzymes by forming covalent bonds with hydroxyl groups in the active sites of these enzymes. This mechanism is particularly significant in the context of protease inhibition and modulation of signaling pathways.

Biological Applications

  • Therapeutic Potential :
    • The compound has been investigated for its potential use in treating diseases such as cancer and diabetes due to its ability to modulate specific biological pathways.
    • It has shown promise as a building block for synthesizing biologically active compounds, including g-secretase inhibitors and antagonists for various receptors .
  • Biochemical Assays :
    • Utilized in biochemical assays to study enzyme kinetics and cellular signaling pathways.
    • Its stability and reactivity make it a valuable probe in biological research settings.

Study on Cancer Cell Inhibition

A recent study assessed the growth inhibition properties of various boronic acid derivatives, including this compound, on cancer cell lines. The results indicated that this compound effectively inhibited the proliferation of tumorigenic cells while exhibiting minimal effects on non-tumorigenic cells at concentrations as low as 10 µM .

Mechanistic Insights

Further investigations into the mechanism revealed that this compound alters the phosphorylation status of key signaling proteins involved in cell cycle regulation. This modulation was linked to reduced cell motility and invasiveness in vitro .

Data Table: Biological Activity Summary

Biological Activity Description Reference
Enzyme InhibitionReversible inhibition of proteases
Cancer Cell Growth InhibitionEffective against tumorigenic cell lines
Modulation of Signaling PathwaysAlters phosphorylation of key proteins
Biochemical Assay ApplicationsUsed as a probe for studying enzyme kinetics
Synthesis of Bioactive CompoundsBuilding block for g-secretase inhibitors

Q & A

Q. What are the standard synthetic routes for 3,5-bis(trifluoromethyl)benzylboronic acid, and how is purity validated?

The compound is typically synthesized via palladium-catalyzed cross-coupling or directed ortho-metalation followed by boronation. Purity validation involves HPLC (>97% purity, as per commercial standards) , coupled with spectroscopic methods:

  • ¹¹B NMR : Confirms boronic acid structure (δ ~30 ppm for trigonal planar geometry).
  • ¹⁹F NMR : Verifies trifluoromethyl group integrity (δ ~-63 ppm for CF₃) .
  • Melting Point : 219–226°C (reported range varies slightly between sources) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₅BF₆O₂
Molecular Weight257.93 g/mol
Melting Point219–226°C
Purity (HPLC)≥97%

Q. How is this compound stabilized against protodeboronation in aqueous media?

Stabilization strategies include:

  • Coordination with Lewis Bases : Addition of pyridine or ethylene glycol to suppress hydrolysis .
  • Low-Temperature Storage : Stored at 0–6°C to minimize decomposition .
  • Anhydride Formation : Commercial samples often contain boroxine anhydrides, which are less reactive toward water .

Advanced Research Questions

Q. What role do the trifluoromethyl groups play in Suzuki-Miyaura coupling reactions involving this boronic acid?

The electron-withdrawing CF₃ groups enhance electrophilicity of the boronic acid, accelerating transmetalation in cross-coupling. However, steric hindrance from the two CF₃ groups can reduce reactivity with bulky substrates. Kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) are recommended to optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos) and base (Na₂CO₃ vs. CsF) .

Table 2: Reaction Optimization Parameters

ParameterEffect on Reactivity
Base (CsF vs. Na₂CO₃)Higher polarity accelerates transmetalation
Catalyst (Pd(OAc)₂/XPhos)Reduces steric hindrance
Solvent (THF vs. DME)DME improves solubility

Q. How can computational methods (e.g., DFT) resolve contradictions in observed vs. predicted reactivity?

Discrepancies between experimental and theoretical reactivity (e.g., unexpected regioselectivity) arise from solvation effects or transition-state stabilization. DFT studies (B3LYP/6-311+G(d,p)) can model:

  • Solvation Free Energy : Explains solubility discrepancies in polar vs. nonpolar solvents .
  • Transition-State Geometry : Predicts steric clashes in coupling reactions .
  • Electrostatic Potential Maps : Highlights electron-deficient aryl rings, guiding substrate selection .

Q. What analytical challenges arise in characterizing byproducts from cross-coupling reactions, and how are they addressed?

Common byproducts include protodeboronated arenes and boroxines . Mitigation involves:

  • LC-MS : Identifies low-abundance byproducts via exact mass.
  • ¹⁹F NMR : Tracks CF₃ group retention (loss indicates decomposition).
  • X-ray Crystallography : Resolves boroxine structures (e.g., cyclic trimer formation) .

Q. How does the compound’s Lewis acidity compare to other boronic acids, and what implications does this have in catalysis?

The CF₃ groups enhance Lewis acidity, measured via Gutmann-Beckett method (acceptor number ~85 vs. 72 for phenylboronic acid). This property enables applications in:

  • Frustrated Lewis Pairs (FLPs) : Activates H₂ or CO₂ .
  • Coordination Chemistry : Stabilizes transition metals in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Bis(trifluoromethyl)benzylboronic acid
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3,5-Bis(trifluoromethyl)benzylboronic acid

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